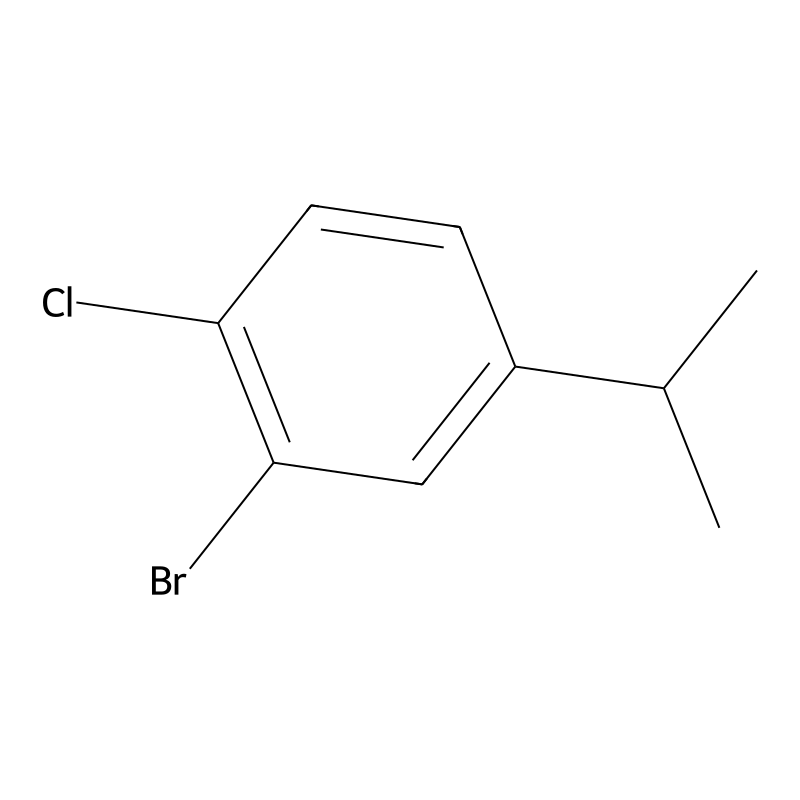3-Bromo-4-chloroisopropylbenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-Bromo-4-chloroisopropylbenzene is an organic compound characterized by the presence of bromine and chlorine substituents on a benzene ring, along with an isopropyl group. Its molecular formula is , and it has a molecular weight of approximately 233.54 g/mol. The compound is identified by the CAS number 90350-25-7 and is part of the broader category of bromochlorobenzenes, which are mixed aryl halides consisting of both bromine and chlorine as substituents on a benzene ring .
Similar Compounds
Several compounds share structural similarities with 3-Bromo-4-chloroisopropylbenzene. Here are some notable examples:
| Compound Name | Molecular Formula | CAS Number |
|---|---|---|
| 1-Bromo-2-chlorobenzene | 694-80-4 | |
| 1-Bromo-3-chlorobenzene | 108-37-2 | |
| 1-Bromo-4-chlorobenzene | 106-39-8 | |
| 3-Bromo-4-chloronitrobenzene | 16588-26-4 | |
| 2-Bromo-1-chloro-3-nitrobenzene | 19128-48-4 |
These compounds exhibit unique properties due to variations in their substituents' positions and types, influencing their chemical reactivity and potential applications .
3-Bromo-4-chloroisopropylbenzene can be synthesized through several methods, including:
- Electrophilic Aromatic Substitution: Starting from 4-chloroisopropylbenzene, bromination can be achieved using bromine in the presence of a Lewis acid catalyst.
- Halogen Exchange Reactions: This method involves the exchange of halogen atoms in a precursor compound to introduce both bromine and chlorine onto the benzene ring.
- Multi-step Synthesis: A more complex synthetic route may involve multiple steps where different functional groups are introduced sequentially .
3-Bromo-4-chloroisopropylbenzene has potential applications in:
- Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
- Material Science: In the development of polymers or materials that require specific halogenated functionalities for enhanced properties.
- Research: As a reagent in various








